![molecular formula C10H4Br2N2Se B3132100 4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole CAS No. 364333-02-8](/img/structure/B3132100.png)
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole
Overview
Description
4,9-Dibromonaphtho[2,3-c][1,2,5]selenadiazole is a chemical compound with the molecular formula C10H4Br2N2Se . It has a molecular weight of 390.92 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole consists of a naphthalene core with two bromine atoms, two nitrogen atoms, and one selenium atom .Physical And Chemical Properties Analysis
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole has a predicted boiling point of 455.4±48.0 °C . It has a predicted pKa of -4.08±0.30 .Scientific Research Applications
Anticancer Activity
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole derivatives have shown significant potential in anticancer research. Selenadiazole derivatives like BSBD have demonstrated the ability to induce apoptosis in human glioma cells through mechanisms involving dephosphorylation of AKT and DNA damage-mediated activation of p53, leading to apoptosis via the mitochondrial pathway (Zhang et al., 2014). Another study highlighted the efficacy of ASDO, a selenadiazole derivative, in inducing apoptotic cell death in MCF-7 human breast carcinoma cells via a p53-dependent and mitochondria-mediated pathway (Chen et al., 2009).
Antimicrobial and Antifungal Properties
1,2,3-selenadiazole derivatives have demonstrated promising antimicrobial and antifungal activities. In a study, compounds containing 1,2,3-selenadiazole showed significant action against various pathogenic microbes and fungi (Al-Smadi et al., 2019). Similarly, selenium heterocycles including pyridyl-1,2,3-selenadiazoles were found to exhibit considerable antibacterial activity (Lalezari et al., 1974).
Photophysical Properties and Applications
Selenadiazole-based compounds, such as D-π-A benzo[c][1,2,5]selenadiazole derivatives, have been explored for their photophysical properties, demonstrating potential as fluorescent sensors and in optoelectronic applications. One study detailed the photophysical properties and solvatochromism of these compounds, emphasizing their suitability for real-time detection and fluorescent material applications (Li et al., 2015). Another research focused on the synthesis of acceptor-donor-acceptor-based low band gap small molecules containing benzoselenadiazole, highlighting their good thermal stability and potential use in optoelectronics (Shaik et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4,9-dibromobenzo[f][2,1,3]benzoselenadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2Se/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMUORMCPEMQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=N[Se]N=C3C(=C2C=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578284 | |
Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
364333-02-8 | |
Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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